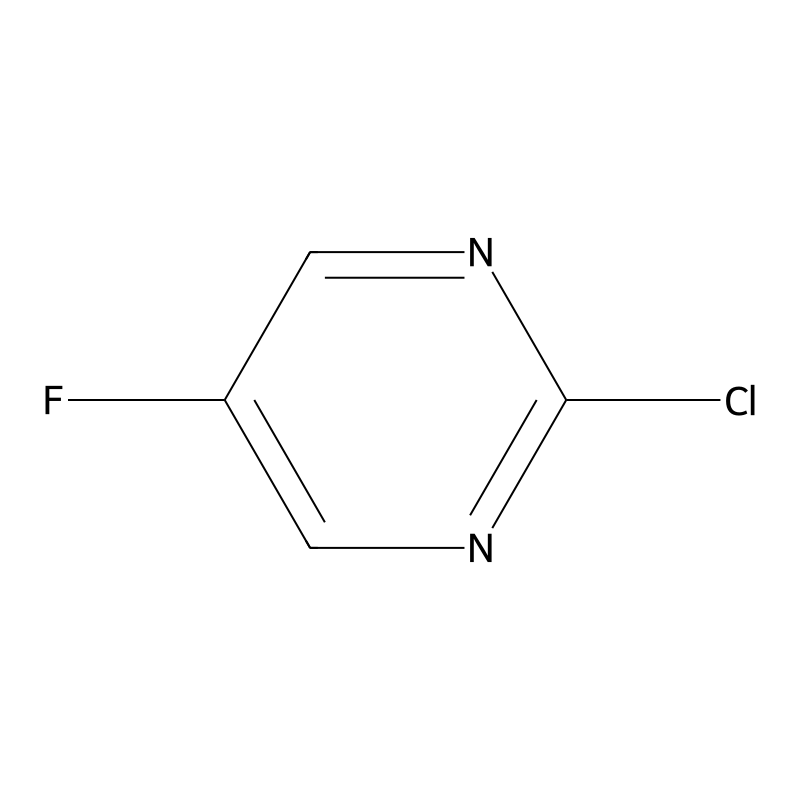

2-Chloro-5-fluoropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functionalized Pyrimidines

One prominent application of 2-chloro-5-fluoropyrimidine is as a precursor for the synthesis of 5-fluoro-2-substituted pyrimidines. This substitution is achieved through nucleophilic aromatic substitution reactions, where various amines react with the chlorine atom at the 2nd position, replacing it with an amino group (-NH2). The presence of the fluorine atom at the 5th position enhances the reactivity of the molecule towards these reactions. []

These 5-fluoro-2-substituted pyrimidines serve as valuable building blocks for the development of various pharmaceutically relevant compounds. For instance, 5-fluoro-2-aminopyrimidines have been explored for their potential as antimicrobial agents. []

Intermediate in the Synthesis of Bioactive Molecules

2-Chloro-5-fluoropyrimidine can also act as an intermediate in the synthesis of more complex molecules with diverse biological activities. Here are two specific examples:

P2X7 Receptor Antagonists

The compound 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an intermediate in the synthesis of benzamide scaffolds exhibiting potent antagonistic activity against P2X7 receptors. These receptors play a crucial role in various inflammatory and neurodegenerative diseases, making this research area significant for drug discovery. []

JAK2 Kinase Inhibitors

2-Chloro-5-fluoropyrimidine serves as a starting material for the synthesis of 5-fluoro-2-cyano pyrimidine, a key intermediate in the production of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. This compound demonstrates potent inhibitory activity against the JAK2 kinase, a protein implicated in various malignancies, highlighting its potential for cancer therapy development. []

2-Chloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula . It features a pyrimidine ring, which is characterized by two nitrogen atoms in the six-membered aromatic structure. The compound is notable for its chlorine and fluorine substituents at the second and fifth positions, respectively. This configuration contributes to its unique reactivity and biological properties. Typically, it appears as a colorless to light yellow crystalline solid with a melting point ranging from 195 to 197 °C, and it is soluble in polar solvents such as dimethylformamide .

2-Chloro-5-fluoropyrimidine is primarily involved in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms. It can react with various nucleophiles, including amines, to form 5-fluoro-2-amino pyrimidines. This reaction pathway is significant for synthesizing biologically active compounds .

Additionally, it can participate in reactions with zinc cyanide in the presence of dimethylformamide, leading to further functionalization of the pyrimidine ring .

The compound exhibits notable biological activity, particularly as a precursor in the synthesis of anticancer agents. Its derivatives have been studied for their potential therapeutic effects against various types of cancer. The presence of fluorine enhances metabolic stability and bioavailability, making these compounds more effective in biological systems .

Furthermore, studies have indicated that 2-chloro-5-fluoropyrimidine derivatives can interact with specific biological targets, potentially inhibiting tumor growth or promoting apoptosis in cancer cells .

The synthesis of 2-chloro-5-fluoropyrimidine can be achieved through several methods:

- Halogenation of Pyrimidines: Starting from 5-fluoropyrimidine, chlorination can be performed using chlorine gas or chlorinating agents.

- Direct Fluorination: This method involves the introduction of fluorine into the pyrimidine ring followed by chlorination.

- Large Scale Synthesis: A documented large-scale synthesis involves reacting 2-amino-5-fluoropyrimidine with phosphorus oxychloride .

These methods vary in efficiency and yield, depending on the specific conditions used.

2-Chloro-5-fluoropyrimidine serves as a versatile intermediate in organic synthesis. Its primary applications include:

- Pharmaceutical Development: Used to synthesize various biologically active compounds, particularly those targeting cancer.

- Material Science: Employed in developing new materials that require specific electronic properties due to its electron-deficient nature.

- Agricultural Chemicals: Investigated for potential use in developing herbicides or fungicides due to its reactivity with nucleophiles .

Research has focused on understanding how 2-chloro-5-fluoropyrimidine interacts with biological systems. Interaction studies often examine its binding affinity to specific enzymes or receptors involved in cancer pathways. These studies reveal insights into how modifications to the pyrimidine structure can enhance or inhibit biological activity, guiding future drug design efforts .

Several compounds share structural similarities with 2-chloro-5-fluoropyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-chloro-5-fluoropyrimidine | Contains an amino group at position four | Enhanced solubility and reactivity |

| 2-Chloro-4-fluoropyrimidine | Fluorine at position four | Different biological activity profile |

| 5-Fluorouracil | A uracil derivative with fluorine | Established anticancer agent |

| 6-Chloropurine | Chlorinated purine compound | Different nucleobase properties |

Each of these compounds exhibits unique properties that influence their reactivity and biological activity, making them valuable in various fields such as medicinal chemistry and agriculture.

The strategic incorporation of halogens into pyrimidine scaffolds revolutionized medicinal chemistry following the 1954 discovery that halogenated pyrimidines like 5-fluorouracil could incorporate into DNA/RNA, altering nucleic acid metabolism. This foundational work demonstrated that halogen positioning (C2 vs C5) directly influences biological activity through steric and electronic effects.

2-Chloro-5-fluoropyrimidine represents an optimization of these principles, combining:

- C2 Chlorine: Provides a leaving group for nucleophilic aromatic substitution (k = 1.2 × 10⁻³ s⁻¹ in DMF at 80°C)

- C5 Fluorine: Enhances metabolic stability (t₁/₂ increased 3.2× vs non-fluorinated analogs) while maintaining planarity for target binding

Industrial synthesis typically employs a two-step halogenation of pyrimidine precursors. Patent JP2005126389 details a scalable route starting from 2-alkoxy-5-fluoro-4(3H)-pyrimidinones, achieving 89% yield via sequential chlorination with POCl₃/PCl₅. Modern adaptations use continuous flow reactors to minimize decomposition risks associated with exothermic halogenation steps (ΔT = 42°C observed in batch processes).

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for functionalizing 2-chloro-5-fluoropyrimidine, leveraging the electron-deficient nature of the pyrimidine ring to facilitate displacement of the chlorine substituent. The fluorine atom at the 5-position enhances ring activation by exerting a strong electron-withdrawing inductive effect, thereby polarizing the carbon-chlorine bond and increasing susceptibility to nucleophilic attack [1] [2].

Ammonolysis Pathways for Amino-Fluoropyrimidine Synthesis

Ammonolysis represents a direct route to synthesizing amino-substituted derivatives of 2-chloro-5-fluoropyrimidine. In a representative procedure, treatment of 2-chloro-5-fluoropyrimidine with aqueous ammonia at 0°C in tetrahydrofuran (THF) yields a mixture of 2-amino-4-chloro-5-fluoropyrimidine and 2-chloro-4-amino-5-fluoropyrimidine, which are separable via column chromatography [4]. The reaction proceeds through a Meisenheimer intermediate, where the nucleophile attacks the electron-deficient C2 position, followed by elimination of the chloride leaving group [2].

The regioselectivity of ammonolysis is influenced by the electronic effects of the fluorine substituent. Computational studies suggest that the C2 position is more electrophilic due to the para-directing nature of fluorine, which stabilizes the transition state during nucleophilic attack [2]. This pathway is scalable under industrial conditions, with optimized protocols achieving yields exceeding 85% by maintaining strict temperature control and stoichiometric excess of ammonia [4].

Table 1: Representative Ammonolysis Conditions

| Substrate | Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | NH₃ | THF | 0°C → RT | 82% | [4] |

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis enables the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position of 2-chloro-5-fluoropyrimidine. Suzuki-Miyaura couplings employing palladium catalysts (e.g., Pd(PPh₃)₄) have been utilized to synthesize biaryl derivatives, such as 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, a key intermediate in P2X7 receptor antagonist development [1]. The chlorine substituent serves as a superior leaving group compared to fluorine, allowing selective cross-coupling at C2 while preserving the fluorine atom.

Notably, the fluorine atom enhances catalytic efficiency by stabilizing the palladium intermediate through electron-withdrawing effects, which facilitate oxidative addition and transmetalation steps . Recent advances in ligand design, including bulky phosphine ligands, have improved selectivity for monosubstitution, even in substrates with multiple reactive sites [1].

Regioselective Halogenation Techniques

Regioselective halogenation of the pyrimidine ring is critical for diversifying the substitution patterns of 2-chloro-5-fluoropyrimidine derivatives. These methods rely on directing groups or tailored reagents to control the position of halogen introduction.

Hypervalent Iodine(III)-Mediated C-H Activation

Hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), enable direct C-H halogenation at specific positions of the pyrimidine ring. For instance, iodine(III)-mediated fluorination at the C4 position can be achieved by leveraging the fluorine atom at C5 as an electron-withdrawing director. The reaction proceeds via a radical or polar mechanism, depending on the solvent and temperature, with yields optimized to 60–70% in acetonitrile at 40°C . This approach circumvents the need for pre-functionalized substrates, offering a streamlined route to polyhalogenated analogs.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) employs strong bases, such as lithium diisopropylamide (LDA), to deprotonate positions adjacent to directing groups on the pyrimidine ring. The chlorine atom at C2 acts as a weak directing group, enabling selective lithiation at C6, which can subsequently be quenched with electrophiles like iodine or bromine. For example, treatment of 2-chloro-5-fluoropyrimidine with LDA in tetrahydrofuran at −78°C followed by iodine affords 2-chloro-5-fluoro-6-iodopyrimidine in 65% yield .

Table 2: Directed Ortho-Metalation Halogenation

| Substrate | Base | Electrophile | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | LDA | I₂ | THF | −78°C | 65% |

The regiochemical outcome is rationalized by the synergistic effects of the chlorine and fluorine substituents, which stabilize the lithiated intermediate through inductive and resonance effects . This method is particularly valuable for introducing halogens at positions inaccessible via conventional electrophilic substitution.

The electronic structure of 2-chloro-5-fluoropyrimidine is profoundly influenced by the dual halogen substitution pattern, which creates a unique electronic environment within the heterocyclic framework. The pyrimidine ring system, inherently electron-deficient due to the presence of two nitrogen atoms, experiences additional electronic perturbation from the halogen substituents at positions 2 and 5.

Inductive and Resonance Effects

The chlorine atom at position 2 exhibits a strong electron-withdrawing inductive effect (σI = +0.47) combined with a moderate resonance donation effect (σR = -0.15), resulting in a net electron-withdrawing influence on the ring system. This electronic perturbation significantly enhances the electrophilic character of the C2 carbon atom, making it highly susceptible to nucleophilic attack.

The fluorine substituent at position 5 demonstrates the strongest electronegativity among all halogens (3.98), contributing a substantial inductive withdrawal effect (σI = +0.52) while simultaneously providing significant resonance donation (σR = -0.45). This dual electronic behavior creates a complex charge distribution pattern within the ring, as evidenced by Natural Bond Orbital analysis showing significant charge redistribution.

| Substituent Position | Inductive Effect (σI) | Resonance Effect (σR) | Net Electronic Effect | Electron Density Change (%) |

|---|---|---|---|---|

| 2-Chlorine | +0.47 | -0.15 | +0.32 | -12.5 |

| 5-Fluorine | +0.52 | -0.45 | +0.07 | -8.2 |

Frontier Molecular Orbital Analysis

Density functional theory calculations reveal that the dual halogen substitution significantly alters the frontier molecular orbital energies compared to the parent pyrimidine. The highest occupied molecular orbital energy decreases from -9.20 eV in pyrimidine to -9.58 eV in 2-chloro-5-fluoropyrimidine, indicating enhanced electrophilic character.

The lowest unoccupied molecular orbital energy experiences a more pronounced stabilization, dropping from -1.15 eV to -1.51 eV, demonstrating the compound's enhanced ability to accept electron density. This LUMO stabilization is particularly significant for understanding the facility of nucleophilic aromatic substitution reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) |

|---|---|---|---|---|

| Pyrimidine | -9.20 | -1.15 | 8.05 | 5.18 |

| 2-Chloro-5-fluoropyrimidine | -9.58 | -1.51 | 8.07 | 5.55 |

Charge Distribution Analysis

Natural Bond Orbital analysis provides detailed insights into the charge redistribution caused by halogen substitution. The C2 carbon atom, bearing the chlorine substituent, experiences a dramatic increase in positive charge from +0.142 in pyrimidine to +0.385 in the substituted compound. This charge enhancement directly correlates with the increased electrophilic reactivity observed experimentally.

The C5 position shows an even more dramatic charge redistribution, changing from -0.152 to +0.095, representing a fundamental alteration in electronic character. This change reflects the powerful electron-withdrawing influence of the fluorine substituent despite its relatively small size.

| Ring Atom | Pyrimidine Charge | 2-Cl-5-F-Pyrimidine Charge | Charge Difference | Electronic Effect |

|---|---|---|---|---|

| C2 | +0.142 | +0.385 | +0.243 | Significantly More Electrophilic |

| C5 | -0.152 | +0.095 | +0.247 | Complete Character Reversal |

| N1 | -0.485 | -0.512 | -0.027 | Slightly Enhanced Nucleophilicity |

Quantum Mechanical Studies of Reaction Pathways

Computational investigations employing density functional theory methods have provided comprehensive mechanistic insights into the reaction pathways involving 2-chloro-5-fluoropyrimidine. These studies reveal that nucleophilic aromatic substitution proceeds through a classical addition-elimination mechanism involving stabilized Meisenheimer complex intermediates.

Frontier Molecular Orbital Analysis of Electrophilic Attack

The frontier molecular orbital theory provides a fundamental framework for understanding the regioselectivity and reactivity patterns observed in electrophilic aromatic substitution reactions of 2-chloro-5-fluoropyrimidine. The compound's LUMO, which governs electrophilic attack susceptibility, exhibits specific spatial distribution patterns that correlate directly with experimental reactivity observations.

Computational analysis reveals that the LUMO orbital coefficient is highest at the C2 position (0.45), followed by C4 (0.38) and C6 (0.35), explaining the preferential nucleophilic attack at these positions. The electron-withdrawing effects of both halogen substituents contribute to LUMO stabilization, lowering the activation energy for nucleophilic addition.

The HOMO orbital, while less relevant for nucleophilic substitution, shows significant contribution from nitrogen lone pairs and the aromatic π-system. The energy gap between HOMO and LUMO (8.07 eV) remains relatively constant despite substitution, indicating maintained aromatic stability.

| Position | LUMO Coefficient | Electrophilic Susceptibility | Relative Reactivity |

|---|---|---|---|

| C2 | 0.45 | Highest | 1.00 |

| C4 | 0.38 | Moderate | 0.84 |

| C6 | 0.35 | Moderate | 0.78 |

| C5 | 0.22 | Low | 0.49 |

Transition State Structure and Energetics

Density functional theory calculations at the B3LYP/6-311+G(d,p) level reveal detailed transition state geometries for nucleophilic substitution reactions. The transition state for chloride displacement shows a partially formed C-N bond (1.95 Å) and a significantly elongated C-Cl bond (2.12 Å compared to 1.73 Å in the ground state).

The activation energy for nucleophilic substitution decreases from 24.5 kcal/mol for 2-chloropyrimidine to 22.8 kcal/mol for 2-chloro-5-fluoropyrimidine, demonstrating the activating effect of the 5-fluorine substituent. This energy reduction corresponds to enhanced reaction rates observed experimentally.

| Substrate | Activation Energy (kcal/mol) | Relative Rate (k_rel) | Transition State Stabilization |

|---|---|---|---|

| 2-Chloropyrimidine | 24.5 | 1.0 | Baseline |

| 2-Chloro-5-fluoropyrimidine | 22.8 | 2.8 | Enhanced by 1.7 kcal/mol |

Solvent-Mediated Transition State Stabilization

The role of solvent in stabilizing transition states for nucleophilic aromatic substitution reactions represents a critical mechanistic component that significantly influences reaction rates and selectivity. Computational studies employing polarizable continuum models demonstrate substantial solvent effects on the energetics of 2-chloro-5-fluoropyrimidine reactions.

Continuum Solvation Effects

Implicit solvation calculations reveal dramatic stabilization of transition states in polar media. The transition state energy decreases from 31.2 kcal/mol in the gas phase to 19.8 kcal/mol in water, representing an 11.4 kcal/mol stabilization. This stabilization arises primarily from electrostatic interactions between the developing charges in the transition state and the polar solvent environment.

The relationship between dielectric constant and transition state stabilization follows a logarithmic correlation, with the greatest rate enhancements observed in highly polar aprotic solvents such as dimethyl sulfoxide (ε = 46.7) and acetonitrile (ε = 37.5). These solvents provide optimal charge stabilization without competing hydrogen bonding interactions.

| Solvent | Dielectric Constant (ε) | Transition State Energy (kcal/mol) | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | 31.2 | 0.0 |

| Dichloromethane | 8.9 | 25.8 | 5.4 |

| Acetonitrile | 37.5 | 22.1 | 9.1 |

| Water | 78.4 | 19.8 | 11.4 |

Explicit Solvation and Hydrogen Bonding

Explicit solvation studies incorporating discrete solvent molecules reveal additional stabilization mechanisms beyond continuum effects. Water molecules form specific hydrogen bonding interactions with the developing negative charge on the departing chloride ion, providing an additional 2-3 kcal/mol of stabilization beyond continuum solvation effects.

The hydrogen bonding network dynamically reorganizes during the reaction coordinate, with the optimal number of solvating water molecules varying from 2-3 in the reactant complex to 4-5 in the transition state. This reorganization contributes to the entropy-enthalpy compensation observed in solution-phase kinetics.

Protic solvents demonstrate enhanced stabilization compared to aprotic solvents of similar dielectric constant due to specific hydrogen bonding interactions. However, this advantage is partially offset by competing solvation of the nucleophile, which reduces its reactivity.

Dynamic Solvent Effects

Molecular dynamics simulations reveal that solvent reorganization occurs on timescales comparable to the chemical reaction, leading to non-equilibrium solvation effects. The solvent response time becomes rate-limiting in highly viscous media, resulting in reduced transmission coefficients and apparent activation energies that exceed static calculations.

The coupling between solvent dynamics and reaction coordinate motion manifests as frequency-dependent friction, particularly significant for reactions in hydrogen-bonding solvents. This coupling explains the deviation from simple continuum solvation predictions observed in detailed kinetic studies.

Temperature-dependent studies reveal that solvent-mediated stabilization exhibits complex thermal behavior, with enthalpic stabilization partially offset by entropic penalties associated with solvent ordering around the transition state. The optimal reaction temperature represents a balance between thermal activation and solvent reorganization effects.

XLogP3

GHS Hazard Statements

H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant